molecular formula C14H10Cl2O3 B2360102 3-chloro-4-[(3-chlorophenyl)methoxy]benzoic Acid CAS No. 1002970-32-2

3-chloro-4-[(3-chlorophenyl)methoxy]benzoic Acid

Cat. No.: B2360102
CAS No.: 1002970-32-2
M. Wt: 297.13
InChI Key: YZOMEFGASCKZMH-UHFFFAOYSA-N
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Description

3-chloro-4-[(3-chlorophenyl)methoxy]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two chlorine atoms and a methoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-[(3-chlorophenyl)methoxy]benzoic acid can be achieved through several methods. One common approach involves the reaction of 3-chlorophenol with 4-chlorobenzoic acid in the presence of a suitable base and a methoxy group donor. The reaction typically occurs under reflux conditions with a solvent such as methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-[(3-chlorophenyl)methoxy]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amino derivatives, thio derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-methoxybenzoic acid
  • 3-chloro-4-methoxybenzoic acid
  • 4-chloro-3-[(3-chlorophenyl)methoxy]benzoic acid

Uniqueness

3-chloro-4-[(3-chlorophenyl)methoxy]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-4-[(3-chlorophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c15-11-3-1-2-9(6-11)8-19-13-5-4-10(14(17)18)7-12(13)16/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOMEFGASCKZMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of compound 27c (662 mg, 2.0 mmol) and LiOH (192 mg, 8 mmol) in a solvent mixture of THF/MeOH/H2O (3/3/3 mL) was stirred at room temperature for 4 h, then acidified with 15% citric acid in H2O. The mixture was extracted with EtOAc (3×), and the combined extracts washed sequentially with water and brine. The extracts were dried over Na2SO4, filtered, and concentrated under reduced pressure. The resultant crude compound 3b was dried under reduced pressure for 18 h and used in the following reaction without further purification.
Name
compound 27c
Quantity
662 mg
Type
reactant
Reaction Step One
Name
Quantity
192 mg
Type
reactant
Reaction Step One
Name
THF MeOH H2O
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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